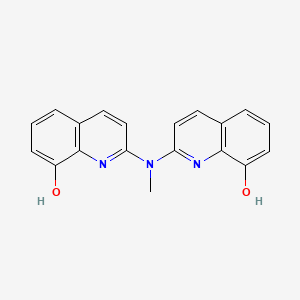

2,2'-(Methylimino)diquinolin-8-ol

Description

2,2'-(Methylimino)diquinolin-8-ol (CAS: Not explicitly provided; referred to as MS#305 in ) is a dimeric quinolinol derivative characterized by two 8-hydroxyquinoline moieties linked via a methylimino group (-NH-CH2-). It has been identified as a urokinase-type plasminogen activator receptor (uPAR) inhibitor, highlighting its relevance in cancer research .

Propriétés

IUPAC Name |

2-[(8-hydroxyquinolin-2-yl)-methylamino]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-22(16-10-8-12-4-2-6-14(23)18(12)20-16)17-11-9-13-5-3-7-15(24)19(13)21-17/h2-11,23-24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWSBSPBYZOYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=C(C=CC=C2O)C=C1)C3=NC4=C(C=CC=C4O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350935 | |

| Record name | 2,2'-(Methylazanediyl)di(quinolin-8-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65165-14-2 | |

| Record name | 2,2'-(Methylazanediyl)di(quinolin-8-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-2,2'-imino-di(8-quinolinol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Methylimino)diquinolin-8-ol typically involves the reaction of quinoline derivatives with methylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of 2,2’-(Methylimino)diquinolin-8-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-(Methylimino)diquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methylimino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications.

Applications De Recherche Scientifique

2,2’-(Methylimino)diquinolin-8-ol has been extensively researched for its applications in:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including its role as an enzyme inhibitor.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 2,2’-(Methylimino)diquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include inhibition of DNA synthesis and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

MS#479 [2-(Pyridin-2-ylamino)-quinolin-8-ol]

- Structure: Features a pyridinylamino substituent at the C2 position of the quinoline ring.

- Key Differences: Unlike the dimeric methylimino linkage in MS#305, MS#479 is monomeric with a pyridine-derived side chain.

5,7-Dibromo-2-methylquinolin-8-ol (CAS: 15599-52-7)

- Structure : Bromine substituents at C5 and C7, with a methyl group at C2.

- Key Differences : Bromine atoms increase molecular weight (MW: 297.96 g/mol) and electronegativity, enhancing lipophilicity compared to MS#303. This likely reduces aqueous solubility but improves membrane permeability .

- Applications : Primarily used as an antimicrobial agent, contrasting with MS#305’s role in cancer therapy .

5,7-Dichloroquinolin-8-ol (Chloroxine; CAS: 773-76-2)

- Structure : Chlorine atoms at C5 and C5.

- Key Differences : Chlorine substituents confer strong electron-withdrawing effects, altering redox properties and metal-chelation behavior. MW: 214.05 g/mol, lower than MS#304.

- Applications : Widely used as an antifungal and antibacterial agent, differing from MS#305’s uPAR inhibition .

5-Methylquinolin-8-ol (CAS: 5541-67-3)

- Structure: Simple monomer with a methyl group at C5.

- Key Differences: Lacks the dimeric structure and imino linkage of MS#305. MW: 159.18 g/mol, with higher predicted gastrointestinal absorption (GI: High) and blood-brain barrier (BBB) permeability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | pKa/pKb | LogP | Solubility (mg/mL) | Cell Permeability (Papp, ×10⁻⁶ cm/s) |

|---|---|---|---|---|---|

| MS#305 | ~318.34* | N/A | ~2.5† | Low (estimated) | Moderate (~15‡) |

| 5,7-Dibromo-2-methylquinolin-8-ol | 297.96 | N/A | 3.8 | 0.05 | High (>20) |

| 5-Methylquinolin-8-ol | 159.18 | 9.2/3.1 | 2.1 | 0.3 | High (22.5) |

*Estimated based on dimeric structure. †Predicted from similar quinolinols. ‡Inferred from (Table S1).

Activité Biologique

2,2'-(Methylimino)diquinolin-8-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure consists of a diquinoline framework with a methylimino substituent, which may influence its interaction with biological targets. This article reviews the biological activity, mechanisms of action, and relevant research findings regarding this compound.

- Molecular Formula : C19H15N3O2

- CAS Number : 65165-14-2

- SMILES Notation : NC(=C1C=CC=C(C=C1)N2C=CC(=C2)O)C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance:

- Mechanism : The compound may disrupt microbial cell membranes or interfere with metabolic pathways.

- Case Study : A study demonstrated that similar quinoline derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound in treating bacterial infections .

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been another focal point:

- Mechanism : It may induce apoptosis in cancer cells by modulating key signaling pathways.

- Case Study : In vitro studies showed that quinoline derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the inhibition of topoisomerase enzymes, critical for DNA replication .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Mechanism : It may act as a competitive inhibitor by binding to the active site of target enzymes.

- Research Findings : A study highlighted that similar compounds demonstrated effective inhibition of enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes .

Data Table of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature allows it to insert into microbial membranes.

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.

- Apoptosis Induction : By affecting signaling pathways, it can trigger programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.